molecular formula C6H12N2 B7961094 5-Azaspiro[2.4]heptan-1-amine

5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B7961094
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-1-amine is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-1-amine can be achieved through various methods. One common approach involves the reaction of cyclopropane derivatives with aziridines under specific conditions. For instance, the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine can yield the desired spirocyclic compound . Another method involves the photochemical reaction of olefins with carbenes, leading to the formation of spirocyclic structures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available raw materials. The process is designed to be efficient and cost-effective, ensuring high optical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to the elimination of bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptan-1-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZZJZJQDKNJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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